

Technical Guide: Melting Point & Characterization of 2-Chloro-N-(4-methylbenzyl)acetamide

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Compound of Interest

Compound Name:	2-chloro-N-(4-methylbenzyl)acetamide
CAS No.:	70110-30-4
Cat. No.:	B1636606

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Core Physicochemical Profile

The melting point (MP) is the primary indicator of purity for this crystalline intermediate. Deviations from the established range typically indicate the presence of unreacted amine, hydrolyzed acid byproducts, or solvent occlusion.

Property	Specification
Compound Name	2-Chloro-N-(4-methylbenzyl)acetamide
CAS Registry Number	70110-30-4
IUPAC Name	2-chloro-N-[(4-methylphenyl)methyl]acetamide
Melting Point Range	119 – 122 °C (Standard for >98% purity)
Physical Form	White to off-white crystalline solid
Molecular Weight	197.66 g/mol
Solubility	Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water

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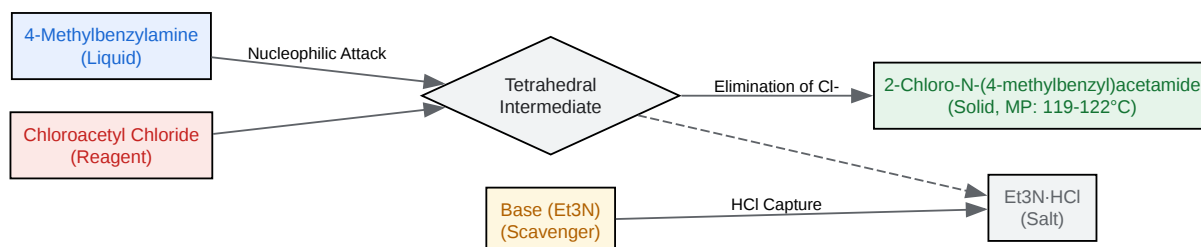
Critical Distinction: Do not confuse this compound with its structural isomer, 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5), which is an anilide rather than a benzylamide.[1] The anilide has a significantly higher melting point (164–166 °C) due to rigid crystal packing.

Synthesis & Reaction Mechanism

To achieve the target melting point of 119–122 °C, the synthesis must control the exotherm to prevent the formation of bis-alkylated byproducts. The standard protocol involves the N-acylation of 4-methylbenzylamine with chloroacetyl chloride.[1]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution. A base (Triethylamine or K_2CO_3) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of the amine hydrochloride salt.



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Figure 1: Mechanistic pathway for the synthesis of **2-chloro-N-(4-methylbenzyl)acetamide**.^[1]

Experimental Protocol: Synthesis & Purification

This protocol is designed to yield material meeting the 119–122 °C specification.

Step 1: Acylation

- Setup: Charge a 3-neck round-bottom flask with 4-methylbenzylamine (1.0 eq) and dry Dichloromethane (DCM) (10 vol).
- Base Addition: Add Triethylamine (TEA) (1.2 eq). Cool the mixture to 0–5 °C using an ice bath.
- Addition: Dropwise add Chloroacetyl chloride (1.1 eq) diluted in DCM over 30 minutes. Note: Maintain internal temperature <10 °C to avoid bis-acylation.
- Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Step 2: Workup

- Quench with water.^[2] Wash the organic layer successively with:
 - 1M HCl (to remove unreacted amine).
 - Sat. NaHCO₃ (to remove unreacted acid chloride/acid).

- Brine.
- Dry over anhydrous Na_2SO_4 and concentrate in vacuo.

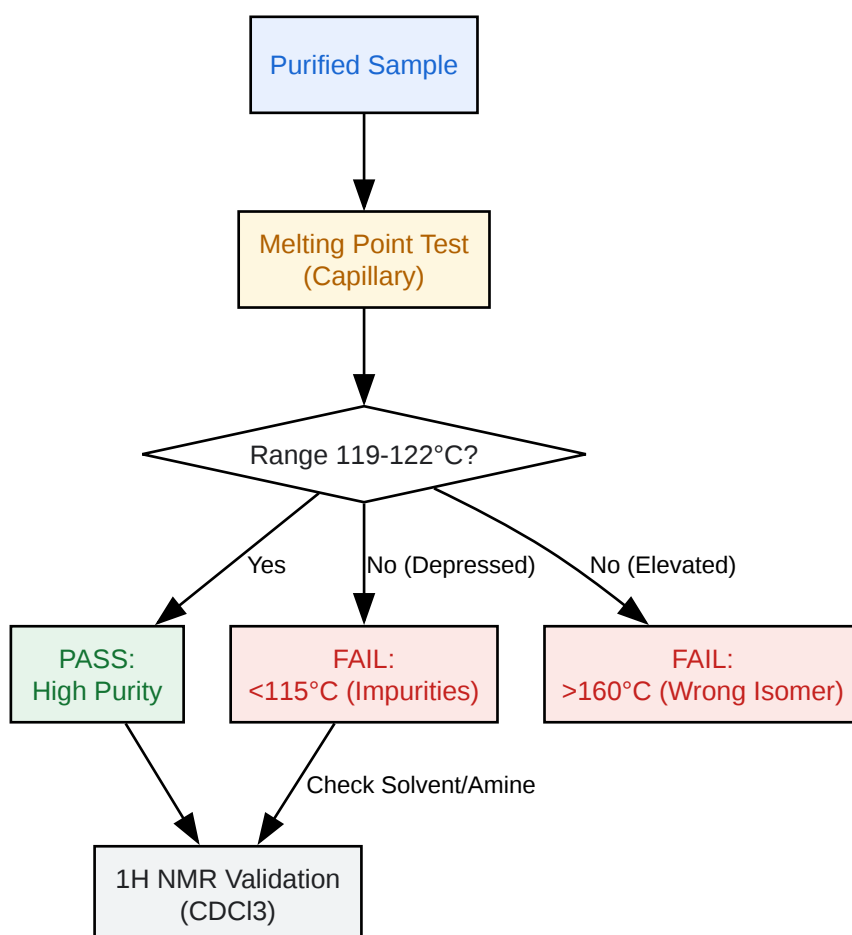
Step 3: Purification (Critical for MP)

The crude solid typically melts broadly (e.g., 110–116 °C). Recrystallization is required.

- Solvent System: Ethanol/Water (hot/cold) or Ethyl Acetate/Hexane.
- Procedure: Dissolve crude solid in minimal boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then to 4 °C.
- Result: Filter and dry to obtain white needles. Target MP: 119–122 °C.

Analytical Validation Workflow

To confirm the identity and purity of the synthesized compound, follow this validation logic.



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Figure 2: Quality Control decision tree based on melting point data.

Diagnostic NMR Signals (CDCl₃)

If the melting point is depressed, check for these impurities via ¹H NMR:

- Product: Singlet at ~4.05 ppm (Cl-CH₂-CO) and Doublet at ~4.40 ppm (N-CH₂-Ar).[1]
- Impurity (Amine): Upfield shift of benzylic protons (~3.8 ppm).
- Impurity (Solvent): Ethanol triplet at 1.2 ppm; EtOAc singlet at 2.0 ppm.

Applications in Drug Discovery

This compound (CAS 70110-30-4) serves as a "warhead" or linker in medicinal chemistry:

- TRPV1 Antagonists: The 4-methylbenzyl moiety is a pharmacophore feature in several vanilloid receptor modulators.
- Heterocycle Synthesis: Reacts with thioureas to form 2-aminothiazoles (Hantzsch synthesis) or with amines to form glycinamides.[1]
- Cysteine Protease Inhibitors: The -chloroacetamide group acts as a covalent electrophile targeting cysteine residues in enzymes.[1]

References

- Sigma-Aldrich. 2-Chloro-N-[(4-methylphenyl)methyl]acetamide Product Page. Catalog No. TMT00613. [Link](#)[1]
- ChemicalBook. **2-Chloro-N-(4-methylbenzyl)acetamide** Properties and CAS 70110-30-4 Data. [Link](#)
- PubChem. Compound Summary: **2-Chloro-N-(4-methylbenzyl)acetamide**. [1][3][4][5][6] [Link](#)[1]

- BenchChem. Protocols for N-Acylation using Chloroacetyl Chloride. [Link](#)

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